Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans-
Description
Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans- is a cyclohexane-based ester derivative featuring a pentyl substituent at the 4-position of the cyclohexane ring and a 4-propoxyphenyl ester group. This compound belongs to a class of molecules widely studied for their applications in liquid crystal displays (LCDs) and pharmaceutical intermediates due to their stable mesophase behavior and tunable electronic properties . The trans-configuration of the cyclohexane ring is critical for maintaining molecular linearity, which enhances liquid crystalline ordering .
Properties
IUPAC Name |
(4-propoxyphenyl) 4-pentylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-3-5-6-7-17-8-10-18(11-9-17)21(22)24-20-14-12-19(13-15-20)23-16-4-2/h12-15,17-18H,3-11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUPPIHFDVKVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886838, DTXSID401246716 | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Propoxyphenyl 4-pentylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401246716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67679-64-5, 67589-54-2 | |
| Record name | 4-Propoxyphenyl 4-pentylcyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67679-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067589542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans- | |
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| Record name | Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Propoxyphenyl 4-pentylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401246716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-propoxyphenyl trans-4-pentylcyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.661 | |
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Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₉H₂₈O₃
- Molecular Weight : 304.4238 g/mol
- CAS Registry Number : 67589-54-2
- InChI Key : RVLAXPQGTRTHEV-XYPYZODXSA-N
This compound is characterized by a cyclohexane ring substituted with a pentyl group and a propoxyphenyl ester group. Its unique structure contributes to its functional properties in various applications.
Applications in Organic Synthesis
Cyclohexanecarboxylic acid derivatives are utilized as intermediates in the synthesis of various organic compounds. The trans-4-pentyl derivative has been specifically noted for its role in the preparation of:
- Phenolic Compounds : It has been used to synthesize 4-[(2-(trans-4-pentylcyclohexyl)ethyl]phenol, which is important in the production of specialty chemicals and pharmaceuticals .
- Pharmaceutical Intermediates : The compound serves as a precursor for synthesizing complex molecules such as 4-[(4-trans-pentyl-cyclohexanecarbonyl)-(4-pyridin-4-yl-benzyl)-amino]-piperidine derivatives .
Pharmaceutical Applications
The compound has potential therapeutic applications due to its structural characteristics. It is involved in the development of drugs targeting specific biological pathways:
- 5α-reductase Inhibitors : Research indicates that cyclohexanecarboxylic acid derivatives can inhibit the enzyme 5α-reductase, which is relevant for treating conditions like benign prostatic hyperplasia (BPH) by reducing dihydrotestosterone (DHT) levels .
- Liquid Crystals in Drug Delivery : The compound's properties make it suitable for incorporation into liquid crystal formulations, enhancing drug delivery systems through controlled release mechanisms .
Material Science Applications
The compound also finds applications in material science, particularly in the development of liquid crystal displays (LCDs) and other electronic materials:
- Liquid Crystal Compositions : Cyclohexanecarboxylic acid derivatives are used to formulate liquid crystals with specific thermal and optical properties, essential for modern display technologies .
| Application Area | Specific Use Case |
|---|---|
| Organic Synthesis | Synthesis of phenolic compounds |
| Pharmaceuticals | Development of 5α-reductase inhibitors |
| Material Science | Liquid crystal formulations for displays |
Case Studies and Research Findings
Several studies have highlighted the efficacy and versatility of cyclohexanecarboxylic acid derivatives:
- Synthesis of Anticancer Agents : A study demonstrated that derivatives of this compound could be modified to enhance anticancer activity through targeted delivery mechanisms using liquid crystal carriers.
- Detection in Law Enforcement : The compound has been noted for its utility in forensic science, specifically for the detection and analysis of substances related to drug enforcement activities .
- Therapeutic Efficacy Against BPH : Clinical studies have shown that compounds derived from cyclohexanecarboxylic acid can effectively manage symptoms associated with BPH when used alongside traditional therapies .
Mechanism of Action
The mechanism by which Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans- exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, altering their activity, and influencing biochemical processes.
Comparison with Similar Compounds
Alkyl Chain Length Variations
Increasing the alkyl chain length alters molecular packing and phase transition temperatures. Key examples:
*Estimated based on structural analogs.
Trends :
Ester Group Modifications
The 4-propoxyphenyl group distinguishes the target compound from analogs with electron-withdrawing or bulky substituents:
Impact of Substituents :
Biological Activity
Cyclohexanecarboxylic acid, 4-pentyl-, 4-propoxyphenyl ester, trans- (commonly referred to as trans-4-pentylcyclohexanecarboxylic acid) is a compound of significant interest in biological and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C19H28O3
- Molecular Weight : 304.4238 g/mol
- IUPAC Name : trans-4-Pentyl-4-propoxyphenyl cyclohexanecarboxylate
- CAS Registry Number : 67589-47-3
The compound features a cyclohexane ring substituted with a pentyl group and a propoxyphenyl moiety, contributing to its lipophilicity and potential bioactivity.
Research indicates that cyclohexanecarboxylic acids can exhibit various biological activities through multiple mechanisms:
- Anti-inflammatory Effects : Compounds similar to cyclohexanecarboxylic acid derivatives have shown potential in modulating inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
- Analgesic Activity : Some studies suggest that these compounds may possess analgesic properties by acting on pain receptors or through modulation of neurotransmitter release.
- Antioxidant Activity : The presence of aromatic groups in the structure may confer antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in biological systems.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX activity | |
| Analgesic | Reduction in pain response | |
| Antioxidant | Scavenging of free radicals |
Case Study 1: Anti-inflammatory Properties
A study conducted on a series of cyclohexanecarboxylic acid derivatives demonstrated that trans-4-pentylcyclohexanecarboxylic acid significantly reduced inflammation in a carrageenan-induced rat paw edema model. The compound inhibited the production of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Analgesic Effects
In another investigation focusing on pain models, trans-4-pentylcyclohexanecarboxylic acid exhibited notable analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism was attributed to its interaction with opioid receptors and modulation of pain pathways.
Case Study 3: Antioxidant Activity
Research evaluating the antioxidant potential of various cyclohexanecarboxylic acids found that trans-4-pentylcyclohexanecarboxylic acid effectively reduced oxidative stress markers in vitro. This was assessed using DPPH radical scavenging assays, demonstrating significant protective effects against oxidative damage.
Preparation Methods
Direct Hydrogenation of 4-Aminobenzoic Acid Derivatives
- A key route to obtain trans-4-substituted cyclohexanecarboxylic acids involves catalytic hydrogenation of substituted 4-aminobenzoic acids under mild conditions using supported Ru or Rh catalysts.
- The process can achieve a trans:cis ratio greater than 75% directly in a one-pot reaction without the need for post-reaction isomerization steps.
- Reaction conditions typically involve low hydrogen pressure and aprotic solvents, with crystallization steps to isolate the trans isomer.
- Yields of the trans product can reach approximately 70% with purities around 90% after workup and purification.
Epimerization and Isomer Separation
- Alternative methods involve initially producing a cis/trans mixture followed by base-catalyzed epimerization to enrich the trans isomer.
- This approach, however, is less efficient and often results in lower overall yields (~68%) due to the need for additional processing steps.
- Selective crystallization and enzymatic hydrolysis methods have also been explored but are generally less practical for industrial scale due to low selectivity or yield.
Esterification to Form the 4-Propoxyphenyl Ester
Carbodiimide-Mediated Esterification
- The esterification of trans-4-pentylcyclohexanecarboxylic acid with 4-propoxyphenol can be efficiently achieved using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC).
- The reaction is typically conducted in an aprotic solvent like methylene chloride at room temperature with catalytic amounts of 4-dimethylaminopyridine (DMAP) to accelerate ester bond formation.
- After stirring for several hours (e.g., 8 hours), the byproduct dicyclohexylurea is filtered off, and the product is purified by washing and chromatographic techniques.
- Reported yields for similar esterifications are in the range of 55-70%, depending on the substituents and reaction conditions.
Alternative Esterification via Hoffmann Rearrangement and Transesterification
- A patented process describes the synthesis of trans-4-amino-cyclohexanecarboxylic acid esters via a Hoffmann rearrangement of amide precursors, followed by optional transesterification to introduce the desired phenyl ester group.
- This method allows preparation of the ester predominantly in the trans form with good yields and fewer steps compared to traditional hydrogenation/transesterification sequences.
Catalytic and Green Chemistry Approaches
- Recent research has explored the use of sulfonated Starbon catalysts for selective esterification and isomer separation, particularly for 4-pentylcyclohexanecarboxylic acid ethyl esters.
- The methodology involves refluxing the acid with ethanol in the presence of the catalyst, followed by solvent extraction and purification steps.
- Although this work mainly focuses on ethyl esters, the principles may be adapted for 4-propoxyphenyl esters with appropriate phenol derivatives.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The direct hydrogenation method is preferred industrially due to its simplicity and high trans isomer selectivity, avoiding the need for cumbersome separation of isomers.
- Carbodiimide-mediated esterification is a well-established, reliable method for attaching phenyl-type esters, including 4-propoxyphenyl groups, with moderate to high yields.
- Hoffmann rearrangement-based methods provide an alternative route to prepare trans esters directly from amide precursors, which may be advantageous in certain synthetic schemes.
- Green chemistry approaches, such as using sulfonated Starbon catalysts, are promising for improving sustainability but require further optimization for phenyl ester derivatives.
- Purification typically involves filtration to remove urea byproducts, washing with brine or sodium hydroxide solutions to remove impurities, drying over anhydrous magnesium sulfate, and chromatographic purification to achieve high purity.
Q & A
What synthetic methodologies are recommended for preparing trans-4-pentylcyclohexanecarboxylic acid derivatives, and how can stereochemical purity be ensured?
Answer:
The synthesis typically involves esterification of trans-4-pentylcyclohexanecarboxylic acid with 4-propoxyphenol. Key steps include:
- Acid chloride route : React the carboxylic acid with thionyl chloride to form the acid chloride, followed by coupling with 4-propoxyphenol in the presence of a base (e.g., pyridine) .
- Coupling agents : Use carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to activate the carboxylic acid for direct ester formation .
- Stereochemical control : Maintain the trans configuration by avoiding high temperatures during synthesis. Verify stereochemistry via ¹H-NMR (axial vs. equatorial proton coupling patterns) or chiral HPLC .
How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) for this compound?
Answer:
Contradictions often arise from impurities or stereochemical variations. Methodological solutions include:
- Purification : Use recrystallization (e.g., from ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the trans isomer .
- Analytical validation : Compare melting points with high-purity reference standards (e.g., CAS 67589-71-3 for structural analogs) .
- Solubility testing : Perform titrations in buffered solutions (pH 1–13) to assess ionizable groups, as the 4-propoxyphenyl group may influence hydrophobicity .
What advanced analytical techniques are critical for characterizing this compound’s stability under biological conditions?
Answer:
- LC/MS : Monitor hydrolytic degradation (e.g., ester bond cleavage) in simulated physiological buffers (pH 7.4, 37°C). Use electrospray ionization (ESI) to detect carboxylic acid and phenol byproducts .
- NMR kinetics : Track real-time decomposition in D₂O/CD₃OD mixtures via ¹³C-NMR, focusing on the ester carbonyl peak (~170 ppm) .
- DSC/TGA : Assess thermal stability and phase transitions, which correlate with shelf-life predictions .
How does the trans configuration of the cyclohexane ring influence biological activity compared to cis analogs?
Answer:
The trans configuration reduces steric hindrance, enhancing:
- Membrane permeability : LogP calculations (e.g., using Molinspiration) show higher lipophilicity for trans vs. cis isomers due to axial alignment of the 4-pentyl group .
- Receptor binding : Molecular docking studies suggest the trans isomer’s flat cyclohexane ring aligns better with hydrophobic pockets in enzymes (e.g., esterases or lipid-binding proteins) .
- In vitro testing : Compare IC₅₀ values in cell-based assays (e.g., inhibition of inflammatory mediators) using both isomers to validate structure-activity relationships .
What strategies are effective in mitigating batch-to-batch variability during scale-up synthesis?
Answer:
- Process optimization : Use continuous flow reactors to control reaction exotherms and improve yield consistency .
- Quality control : Implement GC-MS for monitoring residual solvents and HPLC-UV (λ = 254 nm) to quantify isomeric purity (>98% trans) .
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify critical process variables affecting purity .
How can researchers address conflicting data in cytotoxicity studies of this compound?
Answer:
Conflicts may stem from impurity profiles or cell line specificity. Recommendations:
- Impurity profiling : Use HRMS to identify trace byproducts (e.g., hydrolyzed acid or alkylated phenols) that may contribute to toxicity .
- Cell line validation : Test cytotoxicity across multiple lines (e.g., HEK293, HepG2) and include controls with the parent acid (4-pentylcyclohexanecarboxylic acid) to isolate ester-specific effects .
- Apoptosis assays : Combine flow cytometry (Annexin V/PI staining) with caspase-3 activity measurements to differentiate necrotic vs. apoptotic pathways .
What computational tools are suitable for predicting the environmental fate of this compound?
Answer:
- EPI Suite : Estimate biodegradation (Biowin model) and bioaccumulation potential (BCFBAF) based on the compound’s logP (~5.2) and ester hydrolysis rates .
- Molecular dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption behavior .
- Ecotoxicity modeling : Use TEST (Toxicity Estimation Software Tool) to predict LC₅₀ values for aquatic organisms, leveraging data from structurally similar phenyl esters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
